Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a heterocyclic compound with the following structure:
Structure of Compound X
Compound X belongs to the pyrimidine family and contains both an oxo group and a phenyl ring. Its synthesis and applications have attracted significant interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the reaction of an appropriate benzylamine derivative with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The benzylamine can be methylated to introduce the methylamino group. Acid-catalyzed cyclization then forms the tetrahydropyrimidine ring.
Reaction Conditions: The synthesis typically proceeds under mild acidic conditions, often using methanesulfonic acid (MsOH) as the catalyst. Refluxing the reaction mixture in methanol yields Compound X in good yield .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including:
Oxidation: Oxidation of the methyl group or the benzyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic substitution at the carbonyl carbon.
Cyclization: Formation of the tetrahydropyrimidine ring.
Methanesulfonic acid (MsOH): Used as a catalyst in the Fischer indole synthesis.
Hydrazine derivatives: Used for the cyclization step.
Reduction agents: Such as sodium borohydride (NaBH4) for carbonyl reduction.
Major Products: The major product is Compound X itself, but variations may arise from different substituents or reaction conditions.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated for potential anticancer properties due to its heterocyclic structure.
Microbiology: Studied for antimicrobial activity.
Cell Biology: May affect cellular processes due to its unique structure.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its combination of a tetrahydropyrimidine ring, phenyl group, and methylamino-benzyl moiety. Similar compounds include other pyrimidines, but few share this precise arrangement.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 6-[[benzyl(methyl)amino]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H25N3O3/c1-3-28-21(26)19-18(15-25(2)14-16-10-6-4-7-11-16)23-22(27)24-20(19)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3,(H2,23,24,27) |
InChI Key |
ZZYFRFBWWFYUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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